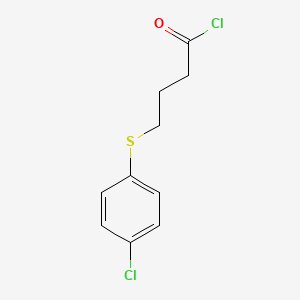

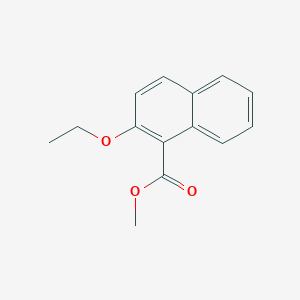

(4-(Oxazol-2-yl)phenyl)methanamine

Vue d'ensemble

Description

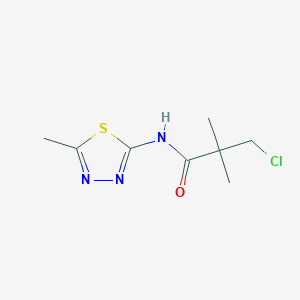

“(4-(Oxazol-2-yl)phenyl)methanamine” is a compound that contains an oxazole nucleus, which is a heterocyclic five-membered ring . The oxazole ring contains atoms of nitrogen and oxygen, and it plays a very essential role in the area of medicinal chemistry . Oxazole derivatives have been investigated for the development of novel compounds which show favorable biological activities .

Synthesis Analysis

The synthesis of oxazole derivatives involves various protocols based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Molecular Structure Analysis

The molecular structure of “(4-(Oxazol-2-yl)phenyl)methanamine” consists of a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . Oxazole contains two unsaturation in a five-membered ring including a carbon atom that supports a nitrogen atom at position 3 and an oxygen atom at position 1 .Chemical Reactions Analysis

The chemical reactions of oxazole derivatives are diverse due to the presence of nitrogen and oxygen atoms in the five-membered ring . These rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .Applications De Recherche Scientifique

Catalysis in Transfer Hydrogenation Reactions

(4-Phenylquinazolin-2-yl)methanamine, a related compound, was utilized to develop N-heterocyclic ruthenium(II) complexes. These complexes demonstrated high efficiency in transfer hydrogenation of acetophenone derivatives, achieving conversions up to 99% and high turnover frequency (TOF) values (Karabuğa et al., 2015).

Synthesis of Novel Compounds

N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized, demonstrating the utility of (4-(Oxazol-2-yl)phenyl)methanamine derivatives in creating new chemical structures (Younas et al., 2014).

Development of Antimicrobial Agents

1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine derivatives, related to (4-(Oxazol-2-yl)phenyl)methanamine, were synthesized and showed variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010).

Asymmetric Synthesis

2-(1-Aminoalkyl)piperidines were synthesized using a structurally similar compound, (-)-2-cyano-6-phenyloxazolopiperidine, highlighting the potential of oxazolyl compounds in asymmetric synthesis (Froelich et al., 1996).

Corrosion Inhibition

Oxazole derivatives, closely related to (4-(Oxazol-2-yl)phenyl)methanamine, were studied for their corrosion inhibition properties on mild steel in a hydrochloric acid medium, revealing significant reduction in corrosion rate (Rahmani et al., 2018).

Cellular Imaging and Photocytotoxicity

Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methanamine], a compound related to (4-(Oxazol-2-yl)phenyl)methanamine, were synthesized and showed potential in cellular imaging and red light photocytotoxicity (Basu et al., 2014).

Orientations Futures

Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . Enormous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents . The important information presented in the manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Propriétés

IUPAC Name |

[4-(1,3-oxazol-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPQVUBGKVXPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Oxazol-2-yl)phenyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-[(cyclobutylamino)methyl]aniline](/img/structure/B1406043.png)

![2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1406051.png)

![N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine](/img/structure/B1406052.png)

![5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine](/img/structure/B1406056.png)

![1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine](/img/structure/B1406059.png)